molecular formula C14H13ClN2O2 B066249 Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate CAS No. 162509-17-3

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate

Cat. No. B066249
M. Wt: 276.72 g/mol
InChI Key: BLSMKNPQEOCGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial and antifungal activities by inhibiting the growth of bacterial and fungal cells.

Biochemical And Physiological Effects

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been reported to have various biochemical and physiological effects. Studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.

Advantages And Limitations For Lab Experiments

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and exhibits potent biological activities. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate. One direction is to explore the compound's potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and inflammation. Another direction is to investigate the structure-activity relationship of the compound and its derivatives to identify more potent and selective compounds. Additionally, the compound's potential as a starting material for the synthesis of other compounds with potential biological activities can be explored.
Conclusion
Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has unique biochemical and physiological effects. Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been extensively used in scientific research for its antitumor, antibacterial, and antifungal activities. Future research directions include exploring the compound's potential as a therapeutic agent and investigating its structure-activity relationship.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate has been extensively used in scientific research due to its potential applications in various fields. The compound has been studied for its antitumor, antibacterial, and antifungal activities. It has also been used as a starting material for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSMKNPQEOCGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 2.09 g of acetoamidine hydrochloride in 50 cc of ethanol was added 1.50 g of sodium ethoxide at room temperature and the mixture was stirred for 10 minutes. The resulting suspension was added to 6.1 g of compound D in 50 cc of ethanol and the resulting mixture was heated under reflux for 6 hours. Thereafter, 4.5 g of compound F was obtained in the same manner as for compound E. Yield: 73.7%.
Name
compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
compound D
Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
73.7%

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